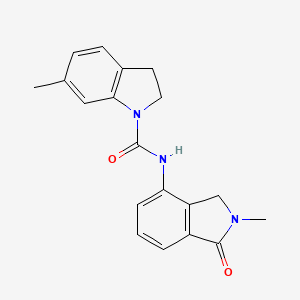
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine, also known as PD173074, is a small molecule inhibitor that is commonly used in scientific research. This compound has been shown to have a variety of effects on cellular processes, including the inhibition of cell growth and the induction of apoptosis.
作用机制
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine works by inhibiting the activity of the fibroblast growth factor receptor (FGFR), which is a protein that is involved in the regulation of cell growth and differentiation. By inhibiting FGFR activity, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine is able to prevent the growth and proliferation of cancer cells. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This further contributes to the anti-cancer effects of 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine.
Biochemical and Physiological Effects:
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has a variety of biochemical and physiological effects on cells. In addition to inhibiting FGFR activity and angiogenesis, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to induce cell cycle arrest in cancer cells. This means that the cells are prevented from dividing and proliferating, which is one of the hallmarks of cancer. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to increase the expression of certain genes that are involved in the regulation of cell death.
实验室实验的优点和局限性
One of the main advantages of using 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine in lab experiments is that it is a highly specific inhibitor of FGFR activity. This means that it can be used to study the effects of FGFR inhibition on cellular processes without affecting other signaling pathways. However, one limitation of using 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine is that it can be toxic to cells at high concentrations. Therefore, it is important to use the appropriate concentration of 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine in experiments to ensure accurate results.
未来方向
There are many potential future directions for research involving 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine. One area of interest is the development of new cancer therapies based on the inhibition of FGFR activity. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine could be used to study the role of FGFR in other cellular processes, such as development and wound healing. Finally, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine could be used in combination with other drugs to enhance its anti-cancer effects and reduce toxicity.
合成方法
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine is a synthetic compound that can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dimethoxyphenylacetonitrile with 2-aminobutylamine in the presence of a palladium catalyst. This reaction results in the formation of the intermediate 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine, which can then be purified and used in further research.
科学研究应用
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been extensively studied in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cell. This makes 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-11(17)9-18-15-8-16(20-10-19-15)21-13-6-5-12(22-2)7-14(13)23-3/h5-8,10-11H,4,9,17H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODGHMPWANNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC(=NC=N1)NC2=C(C=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)
![Methyl 3-[4-[3-(methylamino)-3-oxopropoxy]anilino]pyrazine-2-carboxylate](/img/structure/B7429752.png)
![2-Methyl-1-(2-morpholin-4-ylethyl)-3-[(3-morpholin-4-ylphenyl)methyl]guanidine;hydrobromide](/img/structure/B7429754.png)

![2-N-methyl-2-N-(2-pyrazin-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B7429768.png)
![1-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-3-[3-(dimethylamino)pyridin-2-yl]urea](/img/structure/B7429773.png)
![4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B7429775.png)
![1-phenyl-6-[[(3R)-piperidin-3-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429794.png)
![Methyl 6-[(8-phenyl-6-azaspiro[3.4]octane-6-carbonyl)amino]pyridazine-3-carboxylate](/img/structure/B7429801.png)
![2-[3-(2-amino-2-oxoethyl)-3-hydroxypiperidin-1-yl]-N-(methylcarbamoyl)propanamide](/img/structure/B7429806.png)
![Ethyl 2-[(5-cyclopropyl-2-fluorophenyl)methylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429813.png)
![Ethyl 2-[2-(2,4-difluorophenyl)ethylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429822.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)
